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Compound of Interest

Compound Name: (S)-Ofloxacin-d3

Cat. No.: B12297496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (S)-Ofloxacin-
d3, a deuterated isotopologue of Levofloxacin. Given that (S)-Ofloxacin-d3 is primarily utilized
as an internal standard or tracer in pharmacokinetic and metabolic studies, its toxicological
profile is considered analogous to that of Levofloxacin. Therefore, this document focuses on
the extensive safety and toxicology data available for Levofloxacin to infer the safety profile of
its deuterated counterpart.

Chemical and Physical Properties

(S)-Ofloxacin-d3 is the S-enantiomer of Ofloxacin with deuterium substitution on the N-methyl
group of the piperazinyl ring. Ofloxacin itself is a racemic mixture of the active S-enantiomer
(Levofloxacin) and the less active R-enantiomer (Dextrofloxacin).[1]

Table 1: Physical and Chemical Properties of (S)-Ofloxacin-d3 and Levofloxacin
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Property

(S)-Ofloxacin-d3

Levofloxacin

Chemical Name

(2R)-7-fluoro-2-methyl-10-oxo-
6-[4-
(trideuteriomethyl)piperazin-1-
yl]-4-oxa-1-
azatricyclo[7.3.1.0°,23]trideca-
5(13),6,8,11-tetraene-11-

(-)-(8)-9-fluoro-2,3-dihydro-3-
methyl-10-(4-methyl-1-
piperazinyl)-7-oxo-7H-
pyrido[1,2,3-de][3]
[4]benzoxazine-6-carboxylic

] ] acid

carboxylic acid[2]
Molecular Formula Ci1sH17D3FN304[2] C18H20FN304
Molecular Weight 364.4 g/mol [2] 361.4 g/mol
CAS Number 1346617-10-4[2] 100986-85-4

Off-white to pale yellow Off-white to pale yellow
Appearance _ _

crystalline powder[1] crystalline powder

Soluble in aqueous solutions Soluble in aqueous solutions

- with pH between 2 and 5; with pH between 2 and 5;

Solubility

sparingly to slightly soluble at
pH 7.[1]

sparingly to slightly soluble at
pH 7.

Toxicological Data

The toxicological data presented below are for Levofloxacin, which is the pharmacologically
active and toxicologically relevant component of (S)-Ofloxacin-d3.

Acute Toxicity

Table 2: Acute Toxicity of Levofloxacin

Species Route of Administration LDso (mgl/kg)

Mouse Oral 1803

Rat Oral 1478
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Subchronic Toxicity

Subchronic toxicity studies, typically conducted for 90 days, are designed to identify target
organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Carcinogenicity

In a lifetime bioassay in rats, Levofloxacin did not show any carcinogenic potential when
administered daily in the diet for two years at doses up to 100 mg/kg/day.[5] A study in mice
also concluded that Levofloxacin is not photocarcinogenic.[6]

Genotoxicity

Levofloxacin has been evaluated for genotoxicity in a battery of in vitro and in vivo assays.

Table 3: Genotoxicity of Levofloxacin

Assay System Result

Ames bacterial mutation assay  S. typhimurium and E. coli Negative[5]

CHO/HGPRT forward mutation

Mammalian cells Negative[5]
assay
Mouse micronucleus test In vivo Negative[5]
Mouse dominant lethal test In vivo Negative[5]
Rat unscheduled DNA ] ]
] In vivo Negative[5]
synthesis assay
Mouse sister chromatid ] ]
In vivo Negative[5]
exchange assay
In vitro chromosomal ) -
) ] Mammalian cells Positive[5]
aberration (CHL cell line)
In vitro sister chromatid ] N
Mammalian cells Positive[5]

exchange (CHL/IU cell line)

Reproductive and Developmental Toxicity
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Table 4: Reproductive and Developmental Toxicity of Levofloxacin

Study T Speci NOAEL Findi
u e ecies indings
o/ b i (mgl/kg/day) -

Fertility and Early
Embryonic Rat 360

Development

No adverse effects on
fertility.[7]

At 810 mg/kg,
maternal toxicity,
decreased fetal body
Embryo-fetal ] ]
Rat <810 weight, and increased
Development )
fetal mortality were
observed. No

teratogenicity.[7]

At 50 mg/kg, maternal
Embryo-fetal ] .
Rabbit <50 toxicity was observed.
Development .
No teratogenicity.[7]

No adverse effects on

Prenatal and late fetal
Postnatal Rat 360 development, delivery,
Development lactation, or offspring.

[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary. However, the
methodologies generally follow established guidelines such as those from the Organisation for
Economic Co-operation and Development (OECD).

General Protocol for Subchronic Oral Toxicity Study
(Following OECD Guideline 408)

A subchronic oral toxicity study for a substance like Levofloxacin would typically involve the
following steps:
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e Animal Selection: Healthy young adult rodents (e.g., Sprague-Dawley rats), approximately 8-
10 weeks old, are used. A sufficient number of animals (e.g., 20 per sex per group) are
assigned to different dose groups.

e Dose Groups: At least three dose levels (low, mid, and high) and a control group (vehicle
only) are used. Doses are selected based on results from acute toxicity and dose-ranging
studies.

o Administration: The test substance is administered orally (e.g., by gavage) daily for 90
consecutive days.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are recorded weekly.

 Clinical Pathology: Blood and urine samples are collected at the end of the study for
hematology, clinical chemistry, and urinalysis.

o Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is
performed. Organs are weighed, and tissues are collected for histopathological examination.

General Protocol for In Vitro Chromosomal Aberration
Test (Following OECD Guideline 473)

e Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Lung - CHL) is cultured.

o Treatment: Cells are exposed to at least three concentrations of the test substance, with and
without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).

e Harvest and Staining: After treatment, cells are harvested, treated with a metaphase-
arresting agent, fixed, and stained.

» Analysis: Metaphase cells are examined microscopically for chromosomal aberrations.

Signaling Pathways and Mechanisms of Toxicity
Mechanism of Action (Antibacterial)
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The primary mechanism of action of Levofloxacin is the inhibition of bacterial DNA gyrase and
topoisomerase 1V, enzymes essential for DNA replication, repair, and recombination in bacteria.

[3] This leads to bacterial cell death.
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Mechanism of Antibacterial Action of Levofloxacin.

Mechanism of Fluoroquinolone-induced Tendinopathy

The exact mechanism of fluoroquinolone-induced tendinopathy is not fully understood but is
thought to involve several pathways. One proposed mechanism involves the chelation of metal
ions by fluoroquinolones, which can disrupt collagen synthesis and promote its degradation.[3]

Another theory suggests a cytotoxic effect on tenocytes.
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Proposed Mechanism of Fluoroquinolone-Induced Tendinopathy.

Mechanism of Levofloxacin-Induced Phototoxicity

Levofloxacin can cause photosensitivity. Upon exposure to UVA radiation, the drug can
generate reactive oxygen species (ROS), such as superoxide anions, which can lead to cellular
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damage, including lipid peroxidation and protein damage, primarily affecting the cell
membrane.[3][9]
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Mechanism of Levofloxacin-Induced Phototoxicity.

Conclusion

(S)-Ofloxacin-d3, as a deuterated analog of Levofloxacin used in research settings, is
expected to have a safety profile that is qualitatively and quantitatively similar to Levofloxacin.
The available data on Levofloxacin indicate a well-characterized safety profile with low acute
toxicity. The primary toxicological concerns are related to tendinopathy, phototoxicity, and
potential for CNS effects, which are class effects for fluoroquinolones. The genotoxicity profile
is largely negative, with some positive findings in in vitro chromosomal aberration assays at
high concentrations. Carcinogenicity studies in rodents were negative. Reproductive and
developmental studies did not show teratogenic effects, although fetal toxicity was observed at
maternally toxic doses. Researchers and drug development professionals should handle (S)-
Ofloxacin-d3 with the same precautions as Levofloxacin, particularly concerning exposure to
light and in preclinical models that may be susceptible to fluoroquinolone-related toxicities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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